

A Comparative Meta-Analysis of Nitroaspirin Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitroaspirin

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Nitroaspirin (NCX 4016), a nitric oxide (NO)-donating derivative of aspirin, has been developed to retain the anti-inflammatory and antiplatelet properties of aspirin while mitigating its well-known gastrointestinal side effects. This guide provides a comprehensive comparison of **Nitroaspirin** with traditional aspirin and other alternatives, based on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Nitroaspirin**'s therapeutic potential.

Data Summary and Comparison

The following tables summarize the quantitative data from clinical and preclinical studies, comparing the efficacy and safety of **Nitroaspirin** with aspirin and other relevant comparators.

Table 1: Gastrointestinal Safety Profile of Nitroaspirin vs. Aspirin in Healthy Volunteers

Parameter	Nitroaspirin (NCX 4016)	Aspirin	Placebo	p-value (Nitroaspirin vs. Aspirin)
Mean Gastric and Duodenal Endoscopic Score	1.38 ± 0.3 (400 mg bid) 1.25 ± 0.5 (800 mg bid)	11.0 ± 3.0 (200 mg bid) 16.1 ± 1.6 (420 mg bid)	0.63 ± 0.16	< 0.0001

Data from a 7-day, double-blind, placebo-controlled study in 40 healthy volunteers.^[1]

Table 2: Efficacy of Nitroaspirin in Intermittent Claudication

Parameter	Nitroaspirin (NCX 4016) (800 mg bid)	Aspirin (100 mg od)	p-value
Change in Exercise-Induced Flow-Mediated Dilation (FMD)	+0.79%	-1.46%	0.038
Change in Plasma Elastase Levels	Suppressed	Not Affected	-
Change in Soluble VCAM-1 Levels	Suppressed	Not Affected	-

Results from a 4-week, randomized, single-blind, parallel-group trial in 44 patients with intermittent claudication.^[2]

Table 3: Preclinical Comparison of Anti-inflammatory and Anti-nociceptive Activity

Model	Parameter	Nitroaspirin	Aspirin
Carrageenan-induced Hindpaw Oedema (rat, i.p.)	ED ₅₀ ('late' phase)	64.3 µmol/kg	>555 µmol/kg
Carrageenan-induced Hyperalgesia (rat, p.o.)	ED ₅₀	365 µmol/kg	784 µmol/kg
Acetic Acid-induced Abdominal Constrictions (mouse, p.o.)	ED ₅₀	154.7 µmol/kg	242.8 µmol/kg

ED₅₀ represents the dose required to produce 50% of the maximal effect.

Experimental Protocols

Gastrointestinal Safety Study in Healthy Volunteers

This was a parallel-group, double-blind, placebo-controlled study involving 40 healthy subjects. Participants were randomly assigned to receive one of the following treatments for 7 days: NCX 4016 (400 mg or 800 mg twice daily), equimolar doses of aspirin (200 mg or 420 mg twice daily), or placebo. The primary endpoint was the assessment of gastroduodenal lesions via upper endoscopy, graded using a predefined scoring system. Platelet aggregation in response to arachidonic acid and serum thromboxane B₂ levels were also measured.[\[1\]](#)

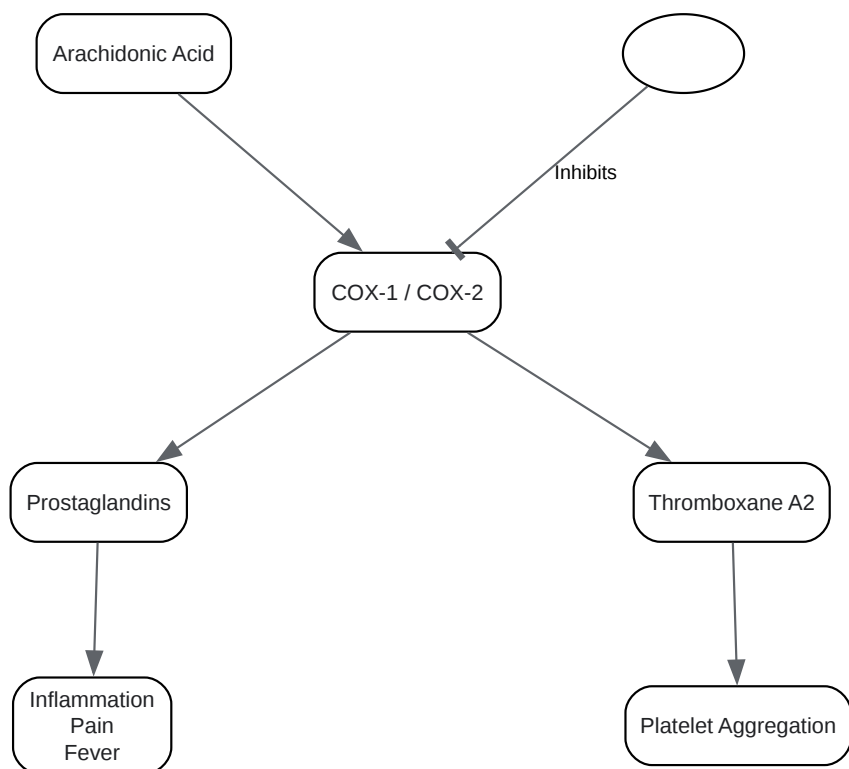
Efficacy Study in Intermittent Claudication

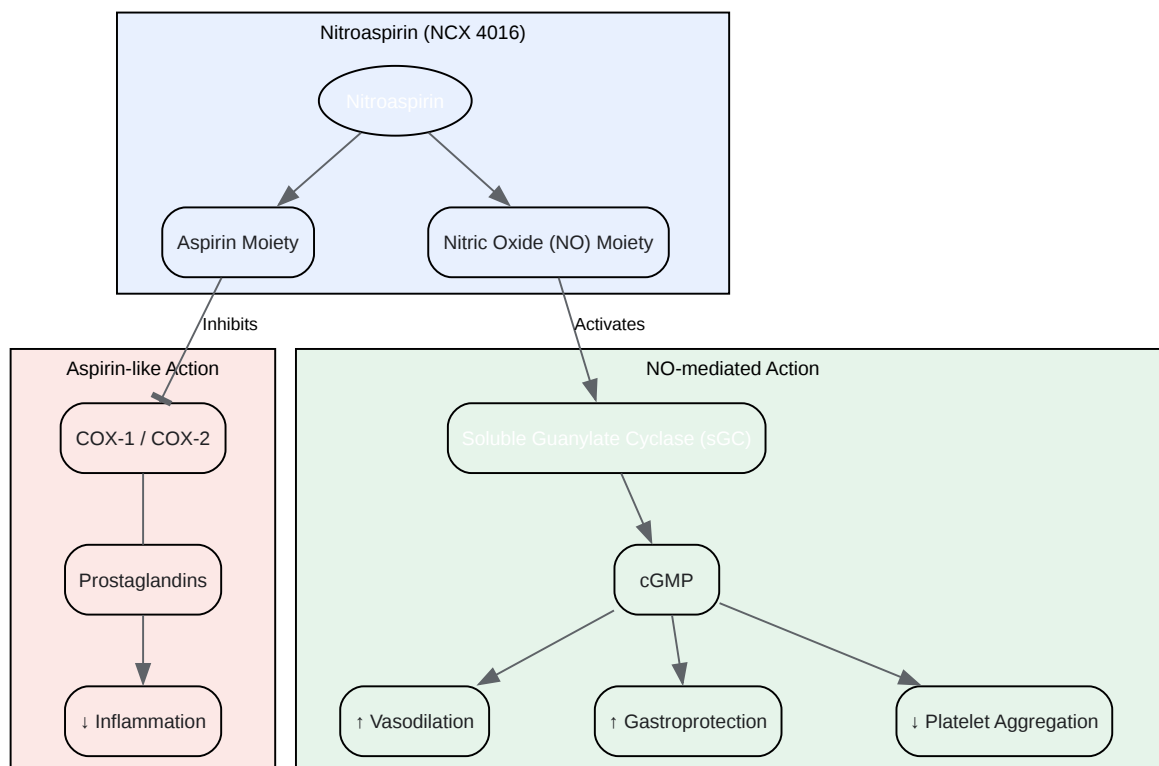
This was a prospective, randomized, single-blind, parallel-group trial conducted in 44 patients with intermittent claudication. Patients were treated for four weeks with either aspirin (100 mg once daily) or NCX 4016 (800 mg twice daily). The primary endpoint was the change in brachial artery flow-mediated vasodilation (FMD) induced by maximal treadmill exercise. Secondary endpoints included changes in plasma elastase and soluble VCAM-1 as markers of neutrophil and endothelial activation, respectively.[\[2\]](#)

Signaling Pathways and Mechanisms of Action

Nitroaspirin's mechanism of action is multifaceted, combining the cyclooxygenase (COX) inhibition of aspirin with the vasoprotective and cytoprotective effects of nitric oxide (NO).

Diagram 1: Mechanism of Action of Aspirin





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References

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Nitroaspirin Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677004#meta-analysis-of-nitroaspirin-clinical-trial-data]

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